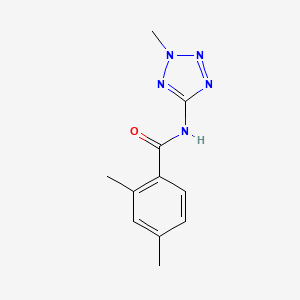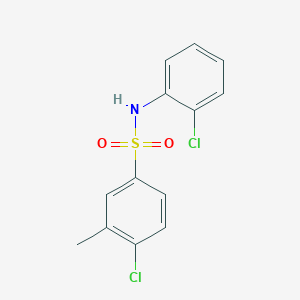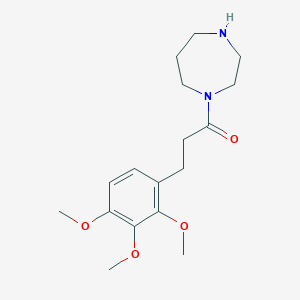![molecular formula C8H6BrN3O2 B7647061 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B7647061.png)
3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has been widely studied in the field of medicinal chemistry due to its potential applications as a drug candidate. This compound possesses a unique structure that makes it a promising candidate for the development of new drugs to treat various diseases.
作用機序
The mechanism of action of 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is not fully understood. However, it has been shown to inhibit specific enzymes and receptors that are involved in various diseases. For example, it has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation and is overexpressed in various types of cancer. By inhibiting CDK2, this compound may prevent cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and receptors that are involved in various diseases, including cancer, inflammation, and viral infections. Additionally, it has been shown to have anti-oxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the advantages of using 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid in lab experiments is its well-established synthesis method, which allows for the production of the compound in high yield and purity. Additionally, this compound has been extensively studied for its potential applications in medicinal chemistry, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
将来の方向性
There are numerous future directions for the study of 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer, inflammation, and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. Finally, research is needed to explore the potential limitations and challenges associated with the use of this compound in drug development and clinical applications.
合成法
The synthesis of 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves the reaction of 3-amino-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid with bromine. The reaction is typically performed in the presence of a catalyst and under specific reaction conditions to obtain the desired product in high yield and purity. This synthesis method has been well-established and has been used in numerous studies to obtain this compound for research purposes.
科学的研究の応用
3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been investigated for its ability to inhibit specific enzymes and receptors that are involved in various diseases, making it a promising candidate for drug development.
特性
IUPAC Name |
3-bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-2-10-7-5(9)6(8(13)14)11-12(7)3-4/h2-3H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUBFKQPDDLQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C(=N2)C(=O)O)Br)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7646978.png)
![methyl N-[(2S)-3-methyl-1-[[4-(2-methylpropanoylamino)phenyl]methylamino]-1-oxobutan-2-yl]carbamate](/img/structure/B7646988.png)
![[4-methyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazol-5-yl]-[(3S)-3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7646996.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7646999.png)

![1-Benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7647029.png)





![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid](/img/structure/B7647077.png)
![3-amino-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7647080.png)
